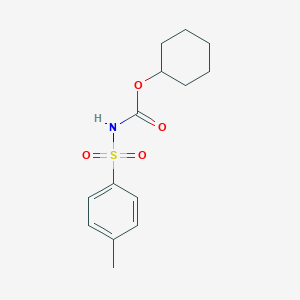

Cyclohexyl N-(p-tosyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclohexyl N-(p-tosyl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C14H19NO4S and its molecular weight is 297.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Cyclohexyl N-(p-tosyl)carbamate serves as a precursor for the synthesis of more complex molecules. Its ability to undergo ortho-lithiation allows for selective metalation at the ortho position of aromatic substrates, making it valuable in constructing diverse organic compounds.

Key Transformations

- Nucleophilic Substitution Reactions : The tosyl group enhances the electrophilic character of the nitrogen atom, facilitating nucleophilic attacks and enabling various coupling reactions.

- Metalation Reactions : The compound can be lithiated at the ortho position, which is crucial for synthesizing substituted aromatic compounds.

Pharmaceutical Applications

The compound has garnered attention for its potential applications in drug design due to its biological activity. This compound can be involved in the development of pharmaceuticals that target specific biological pathways.

- Antimicrobial Properties : Preliminary studies indicate that compounds derived from this compound may exhibit antimicrobial activity, which is essential for developing new antibiotics.

- Anticancer Potential : Research suggests that derivatives of this compound could be evaluated for their cytotoxic effects against various cancer cell lines, contributing to anticancer drug development.

Comparison with Related Compounds

To understand the unique features of this compound, it is beneficial to compare it with other similar compounds. The following table summarizes some related carbamates and their characteristics:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Cyclohexyl N-(p-chlorobenzene)sulfonamide | Contains a chlorobenzene instead of tosyl | Different electronic properties affecting reactivity |

| Benzyl N-(p-tosyl)carbamate | Benzyl group instead of cyclohexyl | Potentially different steric hindrance |

| Methyl N-(p-tosyl)carbamate | Methyl group instead of cyclohexyl | Smaller size may lead to different interaction profiles |

The structural differences among these compounds lead to variations in reactivity and application potential, highlighting the importance of this compound in synthetic and medicinal chemistry.

Case Studies

Several case studies have explored the applications and biological effects of this compound:

Case Study 1: Antimicrobial Activity

- Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.

- Findings : Significant inhibitory effects were observed against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Activity Evaluation

- Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Case Study 3: Inflammation Model Study

- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

The following table summarizes the biological activities observed in recent studies involving this compound:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Analyse Chemischer Reaktionen

Copper(II)-Catalyzed Aminohalogenation and Cyclization

Cyclohexyl N-(p-tosyl)carbamate derivatives undergo copper-catalyzed reactions with N-halosuccinimides (NXS) to form halomethylidene-containing heterocycles. Key findings include:

Reaction Conditions and Outcomes

| Substrate Structure | NXS | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclohexyl-substituted carbamate | NBS | Dioxolyl derivative (E)-6 | 88 | |

| Cyclohexyl-substituted carbamate | NCS | Dioxolyl derivative (E)-7 | 73 |

-

Mechanistic Insight :

-

The reaction proceeds via a 5-exo-dig cyclization pathway (Scheme 1).

-

Density Functional Theory (DFT) studies reveal that steric interactions between the cyclohexyl group and the tosyl moiety stabilize the transition state for alkoxyhalogenation over aminohalogenation (Figure 1) .

-

Quantum Theory of Atoms in Molecules (QTAIM) analysis confirms dispersive interactions between the cyclohexyl group and the tosyl aromatic ring, lowering the activation energy for O-attack .

-

Phosphine-Catalyzed (4+1) Annulation

While not directly studied, structurally similar N-tosyl carbamates participate in phosphine-catalyzed annulations. For example:

-

Reaction with Allenes :

Acid-Promoted Cyclizations

BF₃·OEt₂ promotes cyclization of N-sulfonyl carbamates to pyrroles. For cyclohexyl derivatives:

Key Observations

-

Cyclohexyl substituents enhance regioselectivity by favoring 5-exo-trig cyclization via oxocarbenium ion intermediates .

-

Steric bulk minimizes competing pyrazine formation, directing reactivity toward pyrrole synthesis .

Steric and Electronic Effects

-

Steric Hindrance : The cyclohexyl group suppresses competing pathways (e.g., pyrazine formation) in copper-catalyzed reactions .

-

Electronic Modulation : The tosyl group stabilizes intermediates via resonance and enhances electrophilicity at the carbamate carbonyl .

Comparative Reactivity

Theoretical and Experimental Validation

Eigenschaften

CAS-Nummer |

18303-08-7 |

|---|---|

Molekularformel |

C14H19NO4S |

Molekulargewicht |

297.37 g/mol |

IUPAC-Name |

cyclohexyl N-(4-methylphenyl)sulfonylcarbamate |

InChI |

InChI=1S/C14H19NO4S/c1-11-7-9-13(10-8-11)20(17,18)15-14(16)19-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,15,16) |

InChI-Schlüssel |

YWUXXDDIOVQABY-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC2CCCCC2 |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC2CCCCC2 |

Synonyme |

N-Tosylcarbamic acid cyclohexyl ester |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.